molecular formula C27H20O11 B1226005 2',7'-Bis-(2-carboxyethyl)-6-carboxyfluorescein

2',7'-Bis-(2-carboxyethyl)-6-carboxyfluorescein

Cat. No. B1226005
M. Wt: 520.4 g/mol
InChI Key: DKROGDOAOXDINY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2',7'-bis-(2-carboxyethyl)-6-carboxyfluorescein is a 2',7'-bis-(2-carboxyethyl)carboxyfluorescein compound having a carboxy substituent in the 6-position. It has a role as a fluorochrome. It derives from a fluorescein.

Scientific Research Applications

Intracellular pH Measurement

2',7'-Bis-(2-carboxyethyl)-6-carboxyfluorescein (BCECF) is extensively used as a pH-sensitive dye in various scientific studies. It's particularly instrumental in measuring intracellular pH (pHi) levels. For instance, Bergman et al. (1991) utilized BCECF to study pH regulation in cultured human kidney proximal tubule cells, demonstrating its reliability for pHi measurements across different cell types (Bergman, Mcateer, Evan, & Soleimani, 1991). Lanz, Slavik, and Kotyk (2008) further explored BCECF’s application in argon laser confocal microscopy for intracellular pH estimation in single cells of Saccharomyces cerevisiae (Lanz, Slavik, & Kotyk, 2008).

Studying Cellular Mechanisms

BCECF has also been pivotal in researching various cellular mechanisms. For example, Mellergård, Ouyang, and Siesjö (1992) used BCECF in their research on astrocytes and neuroblastoma cells to understand how cells regulate pHi in response to external pH changes (Mellergård, Ouyang, & Siesjö, 1992). Allen et al. (1990) identified a novel ATP-dependent transport mechanism in epithelial cells through the efflux study of BCECF, showing the dye's relevance in transporter mechanism studies (Allen, Harpur, Gray, Simmons, & Hirst, 1990).

Fluorescence Imaging and Microscopy

BCECF's use extends to fluorescence imaging and microscopy. Weinlich et al. (1998) investigated BCECF's behavior in different cell lines using confocal laser scanning microscopy, highlighting its utility in understanding intracellular distribution and response to pH changes (Weinlich, Theiß, Lin, & Kinne, 1998). Additionally, Wang et al. (2007) conducted fluorescence lifetime imaging (FLIM) of single halobacteria loaded with BCECF, demonstrating its potential in detailed cellular imaging studies (Wang, Nakabayashi, Tsujimoto, Miyauchi, Kamo, & Ohta, 2007).

Enzymatic Hydrolysis Monitoring

BCECF has been applied in enzymatic hydrolysis monitoring as well. Salvi et al. (1996) described a spectrofluorimetric assay using BCECF for continuous monitoring of enzymatic hydrolysis of medicinal esters, showcasing its applicability in pharmacological research (Salvi, Mayer, Carrupt, & Testa, 1996).

Probing Organelles

In organelle research, BCECF has been used as a fluorescent marker. Scott, Docampo, and Benchimol (1998) reported BCECF localizing to hydrogenosomes in Trichomonas vaginalis, offering a novel application of BCECF as a marker for these organelles (Scott, Docampo, & Benchimol, 1998).

properties

IUPAC Name

2-[2,7-bis(2-carboxyethyl)-3-hydroxy-6-oxoxanthen-9-yl]terephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O11/c28-19-10-21-17(7-12(19)2-5-23(30)31)25(16-9-14(26(34)35)1-4-15(16)27(36)37)18-8-13(3-6-24(32)33)20(29)11-22(18)38-21/h1,4,7-11,28H,2-3,5-6H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKROGDOAOXDINY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C=C3OC4=C2C=C(C(=C4)O)CCC(=O)O)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401005566
Record name 2-[2,7-Bis(2-carboxyethyl)-6-hydroxy-3-oxo-3H-xanthen-9-yl]benzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401005566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',7'-Bis-(2-carboxyethyl)-6-carboxyfluorescein

CAS RN

85138-49-4
Record name 2-[2,7-Bis(2-carboxyethyl)-6-hydroxy-3-oxo-3H-xanthen-9-yl]benzene-1,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401005566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',7'-Bis-(2-carboxyethyl)-6-carboxyfluorescein
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2',7'-Bis-(2-carboxyethyl)-6-carboxyfluorescein
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2',7'-Bis-(2-carboxyethyl)-6-carboxyfluorescein
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2',7'-Bis-(2-carboxyethyl)-6-carboxyfluorescein
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2',7'-Bis-(2-carboxyethyl)-6-carboxyfluorescein
Reactant of Route 6
2',7'-Bis-(2-carboxyethyl)-6-carboxyfluorescein

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